N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
Overview
Description
N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is a chemical compound with the molecular formula C49H82N2O2 and a molecular weight of 731.19 g/mol . It is known for its use as a lubricant and anti-wear agent in various industrial applications. The compound is characterized by its high melting point and stability, making it suitable for high-temperature applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) typically involves the reaction of stearic acid with methylenedianiline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Stearic acid is reacted with methylenedianiline in the presence of a dehydrating agent.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide).
Step 3: The product is purified through recrystallization or other suitable purification methods.
Industrial Production Methods: In industrial settings, the production of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield of the product .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The amide groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) has a wide range of scientific research applications, including:
Chemistry: Used as a lubricant and anti-wear agent in various chemical processes.
Biology: Investigated for its potential use in biological systems due to its stability and non-toxicity.
Mechanism of Action
The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) involves its interaction with molecular targets and pathways in various systems. The compound’s amide groups can form hydrogen bonds with other molecules, influencing their behavior and properties. In industrial applications, it acts as a lubricant by reducing friction between surfaces, thereby preventing wear and tear .
Comparison with Similar Compounds
N,N’-(Methylenedi-4,1-phenylene)bis(acetamide): Similar in structure but with acetamide groups instead of stearamide groups.
N,N’-(Methylenedi-4,1-phenylene)bis(urea): Contains urea groups, offering different chemical properties and applications.
N,N’-(Methylenedi-4,1-phenylene)bis(morpholinecarboxamide): Features morpholinecarboxamide groups, used in different industrial applications.
Uniqueness: N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is unique due to its high melting point, stability, and effectiveness as a lubricant and anti-wear agent. Its long hydrocarbon chains contribute to its hydrophobic nature, making it suitable for various applications where water resistance is essential .
Properties
IUPAC Name |
N-[4-[[4-(octadecanoylamino)phenyl]methyl]phenyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQJVDUHVONSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H82N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167059 | |
Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16108-98-8 | |
Record name | N,N′-(Methylenedi-4,1-phenylene)bis[octadecanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16108-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(methylenedi-4,1-phenylene)bis(stearamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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